molecular formula C22H23F3N4O5 B2383304 Ethyl 1-[(cyclohexylamino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 318237-94-4

Ethyl 1-[(cyclohexylamino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No. B2383304
M. Wt: 480.444
InChI Key: RVNXNVYLNHKCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you’re asking about, Ethyl 1-[(cyclohexylamino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, is a pyrazole derivative . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, the action of ethyl diazoacetate on phenylpropargyl in triethylamine and in the presence of zinc triflate as a catalyst leads to the corresponding pyrazole in good yield .


Molecular Structure Analysis

Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery : Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . They have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .

  • Agrochemistry : Pyrazoles are used in the development of new agrochemicals .

  • Coordination Chemistry : Pyrazoles can act as ligands, binding to a central metal atom to form coordination compounds .

  • Organometallic Chemistry : Pyrazoles are used in the synthesis of organometallic compounds .

  • Antimicrobial Activity : Some derivatives of the pyrazole molecule have shown antimicrobial activity against various bacteria and fungi .

  • Synthetic Techniques : Pyrazoles are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

  • Antiviral Activity : Some indole derivatives, which are structurally similar to pyrazoles, have shown antiviral activity. For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

  • Anti-inflammatory Activity : Pyrazole derivatives have been found to possess anti-inflammatory properties .

  • Anticancer Activity : Some pyrazole derivatives have shown potential as anticancer agents .

  • Analgesic Activity : Pyrazoles can also exhibit analgesic (pain-relieving) properties .

  • Anticonvulsant Activity : Certain pyrazole derivatives have been found to possess anticonvulsant properties, which can be useful in the treatment of conditions like epilepsy .

  • Anthelmintic Activity : Pyrazole derivatives can also act as anthelmintics, which are drugs that expel parasitic worms from the body .

  • Antiviral Activity : Some indole derivatives, which are structurally similar to pyrazoles, have shown antiviral activity. For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .

  • Anti-HIV Activity : Indole derivatives have shown potential as anti-HIV agents .

  • Antioxidant Activity : Pyrazole derivatives have been found to possess antioxidant properties .

  • Antitubercular Activity : Certain pyrazole derivatives have been found to possess antitubercular properties .

  • Antidiabetic Activity : Pyrazole derivatives can also act as antidiabetic agents .

  • Antimalarial Activity : Pyrazole derivatives can also act as antimalarial agents .

Future Directions

Pyrazoles have skyrocketed in popularity since the early 1990s due to their wide range of applications . Current developments in synthetic techniques and biological activity related to pyrazole derivatives are being discussed . This suggests that research into pyrazoles, including the specific compound you’re asking about, is an active and promising field.

properties

IUPAC Name

ethyl 1-(cyclohexylcarbamoyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O5/c1-2-34-20(32)16-15-17(29(27-16)21(33)26-13-8-4-3-5-9-13)19(31)28(18(15)30)14-10-6-7-12(11-14)22(23,24)25/h6-7,10-11,13,15,17H,2-5,8-9H2,1H3,(H,26,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNXNVYLNHKCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)NC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(cyclohexylamino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.